

In-Depth Technical Guide: 3-Methyl-5-phenylisoxazole

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Compound of Interest

Compound Name: 3-Methyl-5-phenylisoxazole

Cat. No.: B094393

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of **3-Methyl-5-phenylisoxazole**. While the isoxazole scaffold is of significant interest in medicinal chemistry, this specific compound, **3-Methyl-5-phenylisoxazole**, is primarily documented as a chemical intermediate with limited publicly available data on its biological activity and mechanism of action.

Chemical Identity and Synonyms

3-Methyl-5-phenylisoxazole is a heterocyclic aromatic organic compound. It is structurally characterized by a 5-membered isoxazole ring substituted with a methyl group at position 3 and a phenyl group at position 5.

Identifier Type	Value	Source
IUPAC Name	3-methyl-5-phenyl-1,2-oxazole	[1]
CAS Number	1008-75-9	[1][2][3]
Molecular Formula	C10H9NO	[1][2]
PubChem CID	136804	[1]
InChI Key	FBYQIYSAUFWXQK-UHFFFAOYSA-N	[1][2]
Canonical SMILES	<chem>CC1=NOC(=C1)C2=CC=CC=C2</chem>	[1]
European Community (EC) Number	624-378-7	[1]
DSSTox Substance ID	DTXSID10143518	[1]

A variety of synonyms are used in chemical literature and databases to refer to this compound.

Table of Known Synonyms

Synonym
3-Methyl-5-phenyl isoxazole
5-Phenyl-3-methylisoxazole
Isoxazole, 3-methyl-5-phenyl-
NSC 80670

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of **3-Methyl-5-phenylisoxazole**.

Table of Physicochemical Properties

Property	Value	Source
Molecular Weight	159.18 g/mol	[1][3]
Appearance	White crystal / Solid	[4]
Melting Point	63-68 °C	[3]
Boiling Point	262-264 °C (at 760 mmHg)	[3]
Topological Polar Surface Area	26 Å ²	[4]
Complexity	143	[4]

Table of Spectroscopic Data

Technique	Data	Source
¹ H NMR (400 MHz, CDCl ₃)	δ 7.76 – 7.70 (m, 2H, ArH), 7.46 – 7.37 (m, 3H, ArH), 6.33 (s, 1H, isoxazole-H), 2.33 (s, 3H, CH ₃)	
¹³ C NMR (100 MHz, CDCl ₃)	δ 169.4, 160.2, 129.8, 128.7, 127.4, 125.5, 100.0, 11.40	
Mass Spectrometry (GC-MS)	Major m/z peaks: 105, 159, 77	[1]
Infrared (IR) Spectroscopy	Technique: KBr-Pellet. Data available in spectral databases.	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Methyl-5-phenylisoxazole** is not extensively documented in readily available literature, a general and plausible method can be derived from established isoxazole synthesis routes. The most common approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, or the condensation of a β-diketone precursor with hydroxylamine.

A likely synthetic route starts from 1-phenyl-1,3-butanedione.

Representative Experimental Protocol: Synthesis from 1-phenyl-1,3-butanedione

This protocol is a generalized procedure based on common methods for isoxazole synthesis.

Objective: To synthesize **3-Methyl-5-phenylisoxazole** via condensation of a β -diketone with hydroxylamine.

Materials:

- 1-phenyl-1,3-butanedione
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium acetate (NaOAc) or another suitable base
- Ethanol (EtOH) or Acetic Acid (AcOH) as solvent
- Ethyl acetate (EtOAc) for extraction
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Deionized water

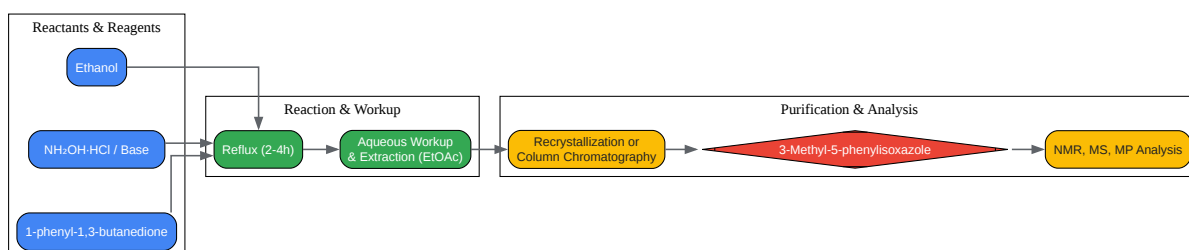
Procedure:

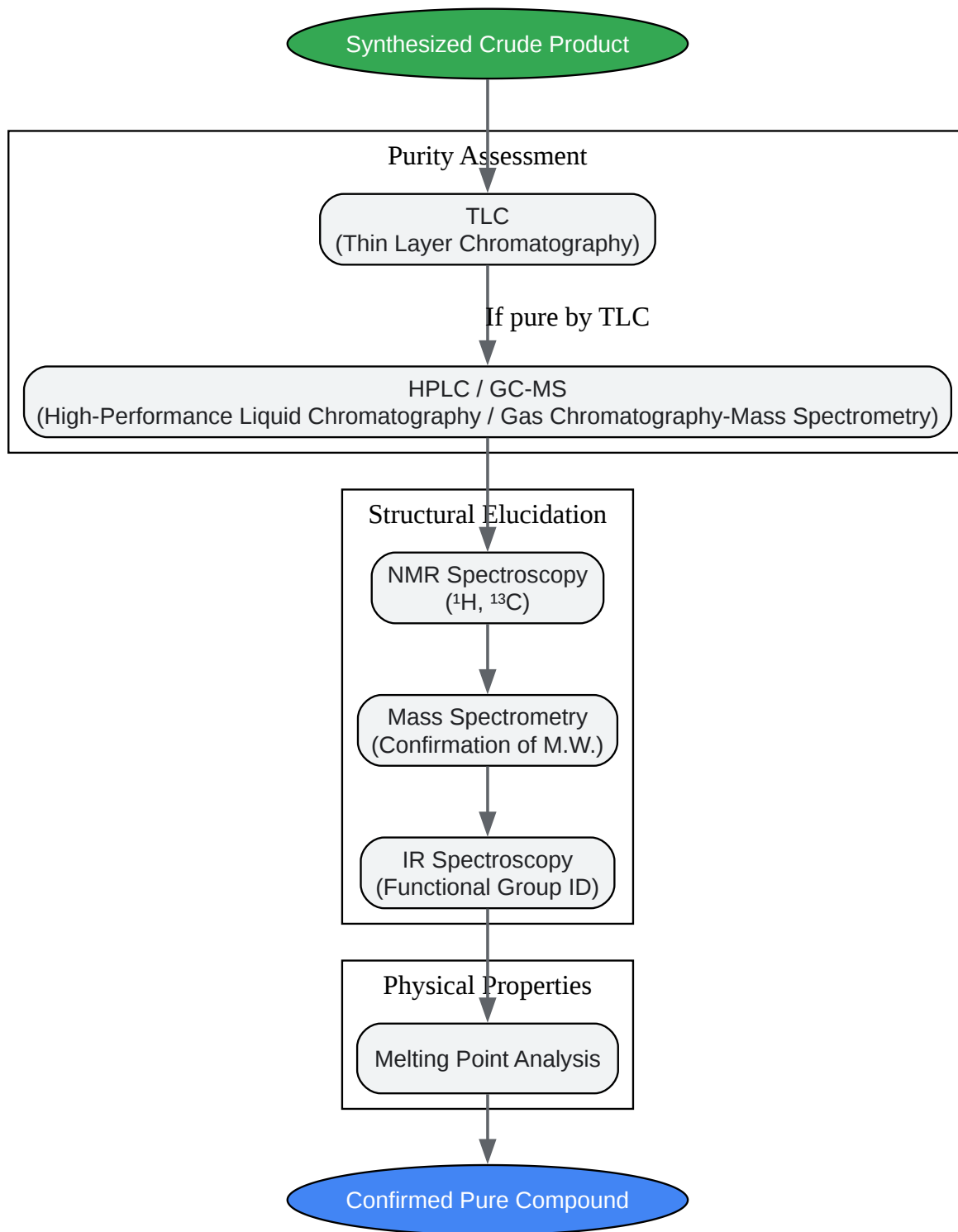
- In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-phenyl-1,3-butanedione (1 equivalent) in ethanol.
- Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) to the solution.
- Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
- To the resulting residue, add deionized water and extract the aqueous phase three times with ethyl acetate.
- Combine the organic layers and wash sequentially with deionized water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude **3-Methyl-5-phenylisoxazole** by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization:

- Confirm the identity and purity of the final product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry, comparing the data with the values presented in Table 3.
- Determine the melting point of the purified solid.





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